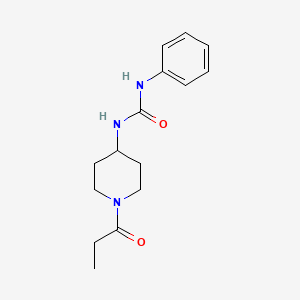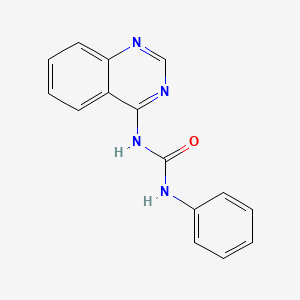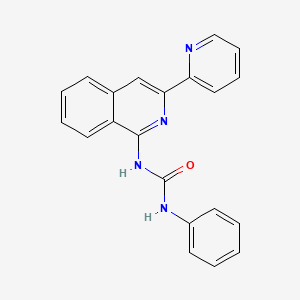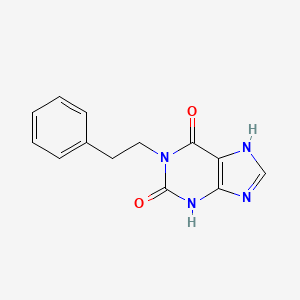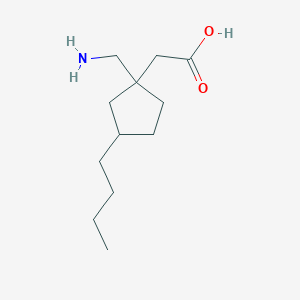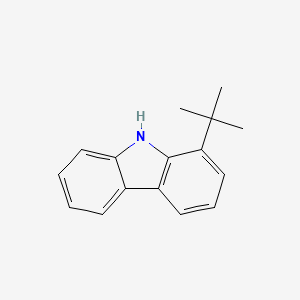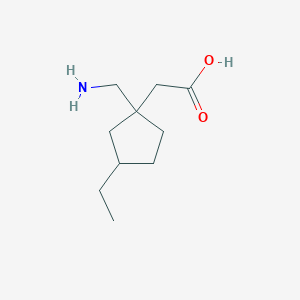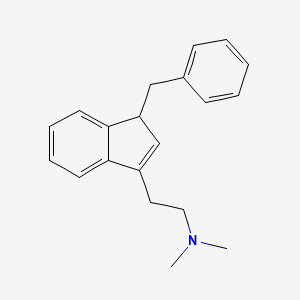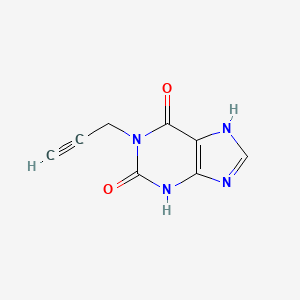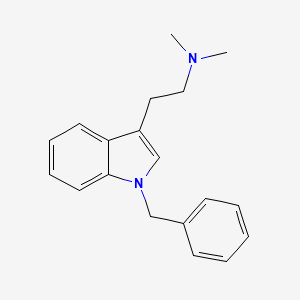
2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ベンジル-1H-インドール-3-イル)-N,N-ジメチルエタンアミンは、インドール誘導体のクラスに属する化学化合物です。インドール誘導体は、その幅広い生物学的活性で知られており、薬剤開発の分野で頻繁に用いられます。
準備方法
合成ルートおよび反応条件
2-(1-ベンジル-1H-インドール-3-イル)-N,N-ジメチルエタンアミンの合成は、通常、1-ベンジル-1H-インドールとN,N-ジメチルエタンアミンを特定の条件下で反応させることから始まります。一般的な方法の一つには、反応を促進する触媒の使用があります。反応は通常、エタノールやメタノールなどの有機溶媒中で、反応物の完全な転換を目的として高温で行われます .
工業生産方法
工業的な環境において、2-(1-ベンジル-1H-インドール-3-イル)-N,N-ジメチルエタンアミンの生産には、より効率的でスケーラブルな方法が用いられることがあります。これには、反応条件をより良く制御し、収率を高めることができる連続フローリアクターの使用が含まれる場合があります。さらに、自動化システムを使用することで、反応パラメータを最適化し、生産コストを削減することができます .
化学反応の分析
反応の種類
2-(1-ベンジル-1H-インドール-3-イル)-N,N-ジメチルエタンアミンは、次のような様々な種類の化学反応を起こす可能性があります。
酸化: この反応は、化合物に酸素を付加したり、水素を除去したりすることによって起こります。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: この反応は、化合物に水素を付加したり、酸素を除去したりすることによって起こります。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。
一般的な試薬および条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりインドール-3-カルボン酸誘導体が生成される場合があり、還元によりインドール-3-エチルアミン誘導体が生成される場合があります .
科学研究への応用
2-(1-ベンジル-1H-インドール-3-イル)-N,N-ジメチルエタンアミンは、次のような様々な科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体との相互作用など、生物系に対する潜在的な影響が研究されています。
医学: 薬剤開発の前駆体としての使用など、潜在的な治療効果が調査されています。
科学的研究の応用
2-(1-benzyl-1H-indol-3-yl)-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of various chemical products, including dyes and pigments.
作用機序
2-(1-ベンジル-1H-インドール-3-イル)-N,N-ジメチルエタンアミンの作用機序は、生物系における特定の分子標的との相互作用に関与しています。この化合物は、受容体や酵素に結合して、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の応用と研究されている生物系によって異なります .
類似化合物との比較
類似化合物
2-(1-ベンジル-1H-インドール-3-イル)-1-メチル-エチルアミン: 構造は似ていますが、側鎖が異なります。
2-(1H-インドール-3-イル)キナゾリン-4(3H)-オン: インドール部分を有していますが、キナゾリンオン構造を持っています。
N-(2-(1H-インドール-3-イル)アセチル)アリールスルホンヒドラジド: スルホンヒドラジド基を持つインドール誘導体.
独自性
2-(1-ベンジル-1H-インドール-3-イル)-N,N-ジメチルエタンアミンは、その特定の構造により、幅広い生物学的標的に対して相互作用できるという点で独自です。これは、医薬品化学や薬理学などの様々な分野における研究に貴重な化合物となっています .
特性
分子式 |
C19H22N2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
2-(1-benzylindol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H22N2/c1-20(2)13-12-17-15-21(14-16-8-4-3-5-9-16)19-11-7-6-10-18(17)19/h3-11,15H,12-14H2,1-2H3 |
InChIキー |
QBWKAYAFIXQNCU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



